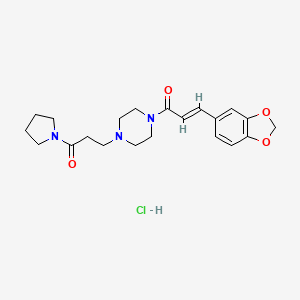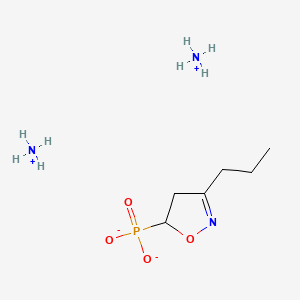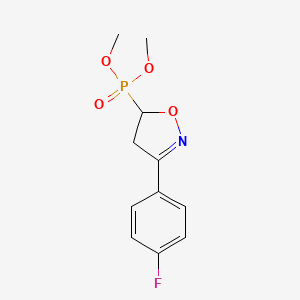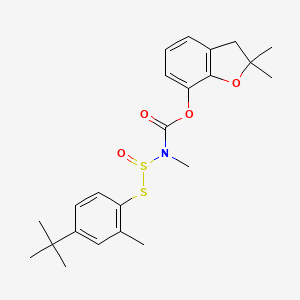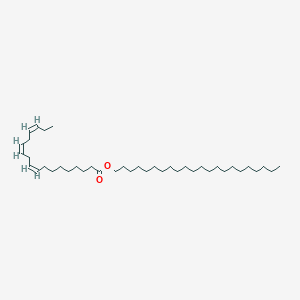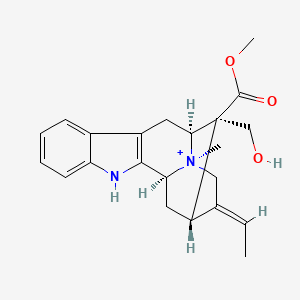
Macusine C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Macusine C is an alkaloid compound isolated from the plant species Strychnos toxifera, which belongs to the Loganiaceae family . It is a bisindole alkaloid and is known for its unique structural properties and biological activities. The molecular formula of this compound is C22H27N2O3 .
準備方法
The preparation of Macusine C involves the isolation from natural sources such as Strychnos toxifera. The synthetic routes for this compound are complex and involve multiple steps. One of the key methods includes the separation and absolute configuration determination of Macusine A, B, and C . The compound is typically crystallized from ethanol and ether, with a decomposition point at 264-265°C .
化学反応の分析
Macusine C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives .
科学的研究の応用
Macusine C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique structural properties and potential as a synthetic intermediate. In biology, this compound is investigated for its potential pharmacological activities, including its effects on the nervous system. In medicine, it is explored for its potential therapeutic applications, particularly in the treatment of neurological disorders .
作用機序
The mechanism of action of Macusine C involves its interaction with specific molecular targets and pathways. It is known to interact with nicotinic acetylcholine receptors, which play a crucial role in the nervous system. By binding to these receptors, this compound can modulate neurotransmission and exert its pharmacological effects .
類似化合物との比較
Macusine C is structurally similar to other bisindole alkaloids such as Macusine A and Macusine B. it is unique in its specific configuration and biological activities. Other similar compounds include guiachrysine and guiaflavine, which are also bisindole alkaloids isolated from Strychnos species . These compounds share similar structural features but differ in their specific pharmacological properties and mechanisms of action.
特性
CAS番号 |
6801-17-8 |
|---|---|
分子式 |
C22H27N2O3+ |
分子量 |
367.5 g/mol |
IUPAC名 |
methyl (1S,12S,13S,14S,15E,17R)-15-ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate |
InChI |
InChI=1S/C22H27N2O3/c1-4-13-11-24(2)18-10-16(13)22(12-25,21(26)27-3)19(24)9-15-14-7-5-6-8-17(14)23-20(15)18/h4-8,16,18-19,23,25H,9-12H2,1-3H3/q+1/b13-4-/t16-,18-,19-,22-,24-/m0/s1 |
InChIキー |
HOIYLJHQHXMJGO-BMXKQLBQSA-N |
異性体SMILES |
C/C=C\1/C[N@+]2([C@H]3C[C@@H]1[C@]([C@@H]2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC)C |
正規SMILES |
CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



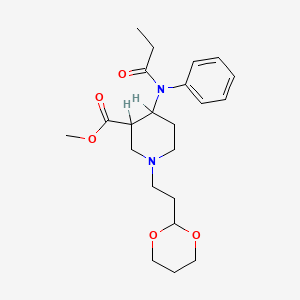

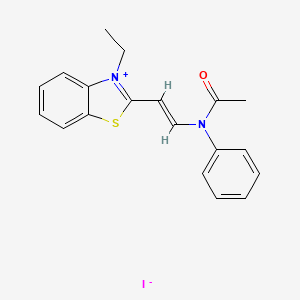



![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol;(Z)-but-2-enedioic acid](/img/structure/B12759547.png)
